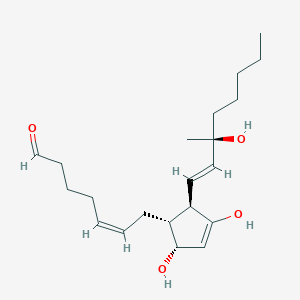

(15S)-15-Methyl-pgf2-alpha 1,9-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(15S)-15-Methyl-pgf2-alpha 1,9-lactone is a synthetic analog of prostaglandin F2-alpha, a naturally occurring prostaglandin involved in various physiological processes such as inflammation, smooth muscle contraction, and regulation of the reproductive system. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-Methyl-pgf2-alpha 1,9-lactone typically involves multi-step organic synthesis. The process begins with the preparation of the prostaglandin F2-alpha core structure, followed by the introduction of the 15-methyl group and the formation of the 1,9-lactone ring. Key steps include:

Formation of the Prostaglandin Core: This involves the cyclization of a suitable precursor to form the prostaglandin skeleton.

Introduction of the 15-Methyl Group: This step often involves methylation reactions using reagents such as methyl iodide or methyl triflate.

Lactone Formation: The final step involves the cyclization of the carboxylic acid group at position 1 with the hydroxyl group at position 9 to form the lactone ring. This can be achieved under acidic or basic conditions, depending on the specific synthetic route.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions: (15S)-15-Methyl-pgf2-alpha 1,9-lactone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the lactone ring to a diol or reduce double bonds within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Diols, reduced lactones.

Substitution Products: Alkylated or acylated derivatives.

科学的研究の応用

Scientific Research Applications

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone has several applications in both human and veterinary medicine.

Obstetrics This compound is used in managing postpartum hemorrhage, especially in cases unresponsive to conventional therapies . A study involving 51 patients with severe postpartum hemorrhage due to uterine atony showed successful control in 86% of cases using a 15-methyl analogue of prostaglandin F2 alpha . In some instances, intramyometrial injections of the agent have yielded dramatic results . It is also used to induce labor in cases of intrauterine fetal death, with a high success rate and tolerable side effects when used with adjuvant medication .

Cervical Dilatation Low doses of vaginal 15-methyl prostaglandin F2 alpha have been used for cervical dilatation prior to vacuum curettage abortion .

Veterinary Medicine It has applications in animal reproductive health, though specific details were not found in the provided search results.

Related Compounds

Several compounds share structural similarities with (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Prostaglandin F2-alpha | Natural prostaglandin | Directly involved in labor induction |

| Carboprost | Methylated form of prostaglandin F2α | Used primarily for abortion and postpartum care |

| (15S)-15-Methyl-prostaglandin F2-alpha 1,11-lactone | Similar methylation, different lactone position | Potentially different pharmacokinetics |

| (Z)-7-(3-hydroxy-4-methyloct-1-enyl)hept-5-enoic acid | Longer carbon chain | Different biological activities compared to lactones |

These compounds highlight the structural diversity and specific therapeutic applications within prostaglandin analogs.

Case Studies

Postpartum Hemorrhage Management: A three-year study using a 15-methyl analogue of prostaglandin F2 alpha in 51 patients with severe postpartum hemorrhage showed that 86% experienced successful control of the hemorrhage. Mild, transient side effects occurred in less than 10% of subjects .

Induction of Labor for Intrauterine Fetal Death: A study examining the induction of labor with intramuscular administration of 15-(S)-methyl prostaglandin F2 alpha in cases of intrauterine fetal death reported a 93.75% success rate. The authors noted that prophylactic administration of an analgesic potentiator, anti-emetic, and anti-diarrheal improved the woman's tolerance of the prostaglandin .

作用機序

The mechanism of action of (15S)-15-Methyl-pgf2-alpha 1,9-lactone involves its interaction with prostaglandin receptors, particularly the FP receptor. Upon binding to the receptor, the compound activates intracellular signaling pathways that lead to various physiological effects. These pathways may involve the activation of G-proteins, the release of secondary messengers such as cyclic AMP (cAMP), and the modulation of ion channels and enzymes.

類似化合物との比較

Prostaglandin F2-alpha: The natural counterpart with similar biological activities.

(15S)-2,2-Difluoro-15-methyl-pgf2-alpha 1,9-lactone: A fluorinated analog with potentially enhanced stability and bioactivity.

Uniqueness: (15S)-15-Methyl-pgf2-alpha 1,9-lactone is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the 15-methyl group and the lactone ring may enhance its receptor binding affinity and metabolic stability compared to other prostaglandin analogs.

特性

CAS番号 |

62411-21-6 |

|---|---|

分子式 |

C21H34O4 |

分子量 |

350.5 g/mol |

IUPAC名 |

(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |

InChI |

InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |

InChIキー |

MSFNHUJDWUSYTE-GDTBAKMVSA-N |

異性体SMILES |

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |

正規SMILES |

CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。